![molecular formula C15H19NO B1289772 2-Benzyl-2-azaspiro[3.5]nonan-7-one CAS No. 203661-65-8](/img/structure/B1289772.png)
2-Benzyl-2-azaspiro[3.5]nonan-7-one
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Overview
Description
The compound 2-Benzyl-2-azaspiro[3.5]nonan-7-one is a spirocyclic compound, which is a type of bicyclic organic compound that includes a spiro connection of two rings. The spiro connection involves a quaternary carbon atom that is a member of both rings. The compound mentioned is a derivative of azaspiro nonanone, which is characterized by the presence of a nitrogen atom in the ring structure. This class of compounds has been the subject of various synthetic efforts due to their potential biological activities and their use as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of azaspirocyclic compounds can be achieved through various methods. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane derivatives has been described using oxidative cyclizations with Oxone® in formic acid . Similarly, the synthesis of 2-azaspiro[4.6]undec-7-ene rings has been achieved via ring expansion/cyclization/chlorination reactions . Another method involves the condensation of ketene acetals with isoquinolinium salts followed by iodolactonization to yield functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones . Additionally, Mn(III)-based oxidation has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones .
Molecular Structure Analysis
The molecular structure of azaspirocyclic compounds is often elucidated using X-ray crystallography. For example, the X-ray crystal structure of 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] has been disclosed, providing insights into the three-dimensional arrangement of atoms within the molecule . The crystal and molecular structure of other derivatives, such as substituted 5-(2-azaspiro[4.5]dec-1-ylidene)cyclopent-3-ene-1,2-dione, has also been determined .
Chemical Reactions Analysis
Azaspirocyclic compounds can undergo various chemical reactions. For instance, the reaction of 4-benzoyl-5-phenylfuran-2,3-dione with certain azaspiro[4.5]dec-1-enes leads to the formation of cyclopent-3-ene-1,2-dione derivatives . The addition of acrolein to 4-benzamido-3-oxothiophan results in the synthesis of 6-benzoyl-7-hydroxy-2-thia-6-azaspiro[4.4]nonan-4-one through intramolecular aldol condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspirocyclic compounds, including 2-Benzyl-2-azaspiro[3.5]nonan-7-one, are influenced by their molecular structure. The anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane have been evaluated, with some derivatives showing potent activity . The lipophilic properties of these compounds have been determined using RP-HPLC methods, which are important for understanding their pharmacokinetic behavior . Additionally, some derivatives have shown antibacterial and antitubercular activities, with their efficacy supported by molecular docking analysis .
properties
IUPAC Name |
2-benzyl-2-azaspiro[3.5]nonan-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-14-6-8-15(9-7-14)11-16(12-15)10-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMXHNZWUYDLSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595438 |
Source
|
Record name | 2-Benzyl-2-azaspiro[3.5]nonan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
203661-65-8 |
Source
|
Record name | 2-Benzyl-2-azaspiro[3.5]nonan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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